molecular formula C9H9N3S2 B1617250 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol CAS No. 52494-32-3

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol

Cat. No. B1617250
CAS RN: 52494-32-3
M. Wt: 223.3 g/mol
InChI Key: DRCBGFQZMQJJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C9H9N3S2 . It has been used in the preparation of new amines that exhibit anticonvulsant activity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol, has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic moiety . This moiety has been utilized for various pharmacological activities .


Chemical Reactions Analysis

The chemical reactions involving 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol have been studied. For instance, the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride leads to the synthesis of 1,3,4-thiadiazole molecules .

Scientific Research Applications

Medicinal Chemistry Applications

Thiadiazoles have been extensively explored for their potential in medicinal chemistry due to their diverse biological activities. For instance, compounds containing the 1,3,4-thiadiazole moiety, similar to 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol, have been synthesized and tested for their anticancer, antiallergic, anti-inflammatory, and antimicrobial activities.

  • Anticancer Activity : A study by Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against various human cancer cell lines. Compounds with specific substituents showed significant cytotoxicity, suggesting the anticancer potential of thiadiazoles (Kumar, N. Maruthi Kumar, Kuei-Hua Chang, & K. Shah, 2010).

  • Antiallergic and Antiinflammatory Agents : Ban et al. (1998) developed a series of thiadiazole derivatives as antiallergic and antiinflammatory agents. Some derivatives exhibited marked inhibition of eosinophil adhesion and passive cutaneous anaphylaxis (PCA) in rats, showcasing their therapeutic potential (Ban, M., H. Taguchi, T. Katsushima, M. Takahashi, K. Shinoda, A. Watanabe, & T. Tominaga, 1998).

Corrosion Inhibition

Thiadiazoles are also recognized for their corrosion inhibition properties. Bentiss et al. (2007) investigated the new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic environments, finding that some derivatives exhibit good inhibition properties by interacting with metal surfaces (Bentiss, F., M. Lebrini, M. Lagrenée, M. Traisnel, A. Elfarouk, & H. Vezin, 2007).

Safety And Hazards

The safety and hazards of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol were not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCBGFQZMQJJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351760
Record name 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol

CAS RN

52494-32-3
Record name 52494-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Reactant of Route 6
Reactant of Route 6
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.